Equilin benzoate

Description

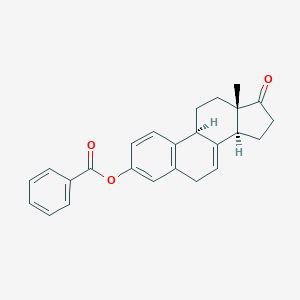

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22H,7,11-14H2,1H3/t20-,22+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXFQXUDHNMOTI-KJWPAHLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975711 | |

| Record name | 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6030-80-4 | |

| Record name | Equilin, benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Equilin benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of Equilin Benzoate and Estrogen Analogs

Structural Determinants of Estrogen Receptor Selectivity

The selectivity of estrogenic compounds for the two main estrogen receptor subtypes, ERα and ERβ, is governed by subtle differences in the ligand-binding domain (LBD) of these receptors. wikipedia.org Different ligands can stabilize distinct conformations of the receptor, particularly affecting the positioning of the activation function 2 (AF-2) helix (helix 12), which in turn determines the recruitment of coactivator or corepressor proteins. wikipedia.orgbiorxiv.org

Key structural features that determine receptor selectivity include:

The Phenolic A-Ring: A phenolic hydroxyl group, analogous to the one at the C3 position of estradiol (B170435), is a critical requirement for high-affinity binding to both ERα and ERβ. It acts as a hydrogen bond donor, anchoring the ligand in the binding pocket through interactions with key amino acid residues like Glu-353 and Arg-394 in ERα. wikipedia.org

Core Structure: The rigid steroidal backbone of estrogens like equilin (B196234) serves as a scaffold that mimics the natural hormone 17β-estradiol. wikipedia.org The planarity and dimensions of this scaffold are essential for fitting into the hydrophobic LBD.

Substitutions and Side Chains: The nature and position of substituent groups on the steroid core can dramatically influence receptor selectivity. For instance, studies on synthetic estrogen analogs like benzopyrans have shown that specific substitutions can exploit differences in the binding pockets of ERα and ERβ to achieve high selectivity for one subtype. rcsb.org

Influence of Benzoate (B1203000) Moiety on Biological Activity and Receptor Interactions

The addition of a benzoate moiety to an estrogen, creating an ester like equilin benzoate, significantly modifies its physicochemical properties and biological activity. The benzoate group is attached at the 3-position of the steroid's A-ring, esterifying the critical phenolic hydroxyl group. ontosight.ai

This modification primarily influences the compound's:

Pharmacokinetics: Esterification increases the lipophilicity of the estrogen. This change can affect its absorption, distribution, and metabolism. Generally, esterified estrogens like this compound or estradiol benzoate function as prodrugs. In the body, the benzoate group is cleaved by esterase enzymes, releasing the active estrogen (equilin or estradiol). This enzymatic conversion can lead to a more sustained release of the active hormone, prolonging its biological effect.

Solubility and Bioavailability: The benzoate group alters the molecule's solubility, which can influence its formulation and absorption characteristics. ontosight.ai

Receptor Binding: As a prodrug, this compound itself has a low affinity for estrogen receptors because the essential C3-hydroxyl group is masked. Its biological activity is dependent on its conversion to free equilin. physiology.org Therefore, the direct interaction with the receptor is a function of the parent compound (equilin), while the benzoate moiety modulates the availability and duration of action of the active molecule. Studies on other benzoate compounds have shown they can enter cells and influence the intracellular environment, but in the context of this compound, its primary role is that of a pro-moiety. nih.gov

Functional studies comparing different estrogen formulations have demonstrated that these structural differences result in varied functional responses. For example, research on vascular reactivity showed that equilin and estradiol benzoate produce distinct effects, underscoring that the nature of the estrogen formulation (i.e., the specific ester attached) can lead to differential biological outcomes even under the same conditions. physiology.org

Comparative SAR Analysis with Other Equine Estrogens and Synthetic Estrogens

The estrogenic activity of this compound is best understood by comparing the SAR of its active form, equilin, with other natural and synthetic estrogens.

Equine Estrogens vs. Human Estrogens: Conjugated equine estrogens (CEEs) are a mixture of several estrogens, with estrone (B1671321) sulfate (B86663) being the most abundant, followed by equilin sulfate. wikipedia.org Equilin differs from the primary human estrogen, 17β-estradiol, and its metabolic precursor, estrone, by the presence of an extra double bond in the B-ring of the steroid nucleus (Δ⁷ vs. Δ⁸ in equilenin). This structural difference leads to variations in receptor binding and biological potency.

In vitro studies on human breast cancer cells (MCF-7) have shown that 17β-estradiol is the most potent proliferator, followed by equilin, which exhibits slightly lower, but still significant, proliferative activity. nih.gov 17α-dihydroequilin, a metabolite of equilin, also shows proliferative effects. nih.gov These findings indicate that the equine estrogens are potent estrogens, with activities comparable to human estradiol. nih.gov

Steroidal vs. Synthetic Nonsteroidal Estrogens: Synthetic estrogens can be steroidal (like ethinyl estradiol) or nonsteroidal, such as the triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) like tamoxifen. wikipedia.org

Steroidal Estrogens (Equilin, Estradiol): These compounds have a four-ring core structure that closely mimics 17β-estradiol. Their activity is typically agonistic. wikipedia.org

Nonsteroidal SERMs (Tamoxifen, Raloxifene): These molecules mimic the steroidal estrogen template with two aromatic rings separated by a core structure, but they also possess a bulky side chain. wikipedia.org This side chain projects from the ligand-binding pocket in a way that displaces helix 12, blocking the binding of coactivator proteins and leading to an antagonistic effect in certain tissues like the breast. wikipedia.org

The following table summarizes the comparative proliferative effects and receptor binding affinities of selected estrogens.

| Compound | Type | Relative Proliferative Potency (MCF-7 cells) nih.gov | Relative Binding Affinity (RBA) for ERα (% of Estradiol) wikipedia.org | Relative Binding Affinity (RBA) for ERβ (% of Estradiol) wikipedia.org |

| 17β-Estradiol | Human Estrogen | +++ (Most Potent) | 100% | 100% |

| Equilin | Equine Estrogen | ++ (Slightly lower than Estradiol) | ~13% | ~49% |

| 17α-Dihydroequilin | Equine Estrogen | ++ | Data Not Available | Data Not Available |

| Estrone | Human Estrogen | Data Not Available | Binds preferentially to ERα wikipedia.org | Binds preferentially to ERα wikipedia.org |

| Tamoxifen | Synthetic SERM | Antagonist | High Affinity wikipedia.org | Lower affinity than ERα wikipedia.org |

| Raloxifene | Synthetic SERM | Antagonist | High Affinity wikipedia.org | Lower affinity than ERα wikipedia.org |

Interactive Data Table: Users can sort and filter the data based on compound type and relative potencies.

This comparative analysis reveals that while equine estrogens like equilin are potent agonists similar to estradiol, their unique B-ring structure results in different receptor binding profiles. wikipedia.orgnih.gov Synthetic SERMs, in contrast, possess distinct structural elements designed to modulate receptor function, leading to tissue-selective agonist or antagonist activity. wikipedia.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its physicochemical properties and structural features, known as molecular descriptors. wikipedia.orgjocpr.com For estrogens, QSAR models are valuable tools for predicting estrogenic activity, receptor binding affinity, and potential endocrine-disrupting effects without extensive biological testing. mdpi.com

A typical QSAR model is represented by the equation: Activity = f (Molecular Descriptors) + error wikipedia.org

The development of a QSAR model involves several key steps:

| Step | Description | Examples of Descriptors/Methods |

| 1. Data Set Collection | A set of compounds with known biological activities (e.g., ER binding affinity) is compiled. This includes estrogens like equilin, estradiol, and various analogs. researchgate.net | Biological Activity: IC50, EC50, Relative Binding Affinity. |

| 2. Molecular Descriptor Calculation | Structural and physicochemical properties of the molecules in the data set are calculated. These can be 1D, 2D, or 3D properties. jocpr.com | Descriptors: Molecular weight, logP (hydrophobicity), molar refractivity, electronic properties (HOMO/LUMO energies), topological indices, quantum-chemical parameters. wikipedia.orgresearchgate.net |

| 3. Model Development | Statistical methods are used to build a mathematical relationship between the calculated descriptors (predictor variables) and the biological activity (response variable). wikipedia.org | Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.net |

| 4. Model Validation | The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. researchgate.net | Metrics: R² (coefficient of determination), Q² (cross-validated R²), external validation with a test set. |

A QSAR study investigating the cytotoxicity of various estrogenic phenols, including equilin and equilenin, successfully developed a model using calculated homolytic bond dissociation energies (BDE) as a key electronic parameter. researchgate.net This model established that lower BDE values enhanced the toxicity of these compounds to rapidly multiplying cells, demonstrating how specific, calculated properties can be correlated with a biological outcome. researchgate.net Such models are instrumental in screening new chemical entities for potential estrogenic activity and in furthering the understanding of the structural requirements for ligand-receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.